1-(4-fluorobenzoyl)-N-(4-methylbenzyl)-3-piperidinecarboxamide
Overview
Description
This compound belongs to a class of chemicals that have been extensively studied for their diverse biological activities and potential therapeutic applications. The research has mainly focused on the synthesis, molecular structure analysis, chemical reactions, and properties of similar compounds, given the scarcity of direct studies on 1-(4-fluorobenzoyl)-N-(4-methylbenzyl)-3-piperidinecarboxamide itself.
Synthesis Analysis
The synthesis of compounds related to 1-(4-fluorobenzoyl)-N-(4-methylbenzyl)-3-piperidinecarboxamide involves complex organic reactions, aiming to introduce specific functional groups that confer the desired biological activity. These synthetic routes often include steps like condensation reactions, reductive amination, amide formation, and N-alkylation, which are critical for constructing the piperidine backbone and attaching the benzoyl and methylbenzyl groups at specific positions (Ji-Yong Liu et al., 2009; C. Sanjeevarayappa et al., 2015).
Molecular Structure Analysis
Molecular structure analysis of similar compounds typically involves techniques like X-ray crystallography, NMR spectroscopy, and computational modeling. These studies provide insights into the conformation, stereochemistry, and intermolecular interactions that might influence the compound's biological activity and physicochemical properties (Ninganayaka Mahesha et al., 2019).
Chemical Reactions and Properties
Chemical reactions involving 1-(4-fluorobenzoyl)-N-(4-methylbenzyl)-3-piperidinecarboxamide and its analogs typically explore the reactivity of the piperidine nitrogen, the benzoyl group, and other functional groups present in the molecule. These reactions can lead to the formation of new derivatives with varied biological activities. The chemical properties of these compounds, such as stability, reactivity, and solubility, are influenced by their molecular structure and the electronic characteristics of the substituents (R. Labas et al., 2009).
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-(4-fluorobenzoyl)-N-[(4-methylphenyl)methyl]piperidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN2O2/c1-15-4-6-16(7-5-15)13-23-20(25)18-3-2-12-24(14-18)21(26)17-8-10-19(22)11-9-17/h4-11,18H,2-3,12-14H2,1H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOYZADQVNBMWHF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2CCCN(C2)C(=O)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-fluorophenyl)carbonyl]-N-(4-methylbenzyl)piperidine-3-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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